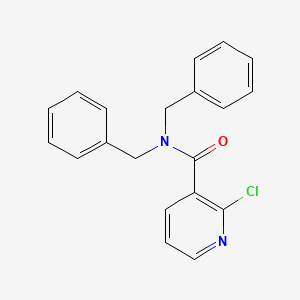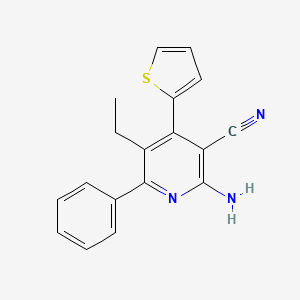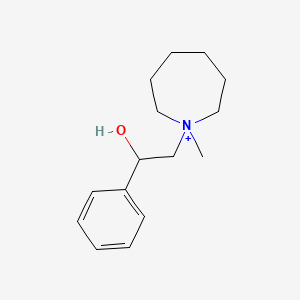![molecular formula C23H29N3O B11586693 6-(hexylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11586693.png)
6-(hexylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its complex structure, which includes a pyrano[3,4-c]pyridine core, a hexylamino group, and a phenyl group. It has a molecular formula of C23H29N3O and a molecular weight of 363.496 Da .
准备方法
The synthesis of 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexylamino Group: This is achieved through nucleophilic substitution reactions where a hexylamine is introduced to the core structure.
Addition of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the phenyl group to the core structure.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance reaction rates and selectivity .
化学反应分析
6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
作用机制
The mechanism of action of 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
相似化合物的比较
Similar compounds to 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile include:
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Known for its anticancer activity.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Thioxopyrimidines: These compounds are known for their diverse biological activities, such as antioxidant and antiviral properties.
The uniqueness of 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C23H29N3O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
6-(hexylamino)-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H29N3O/c1-4-5-6-10-13-25-22-19(15-24)18-14-23(2,3)27-16-20(18)21(26-22)17-11-8-7-9-12-17/h7-9,11-12H,4-6,10,13-14,16H2,1-3H3,(H,25,26) |
InChI 键 |
NMQZADCHUZYYLN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11586612.png)
![methyl 2-[1-(4-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586620.png)
![2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11586631.png)
![1-butyl-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-amine](/img/structure/B11586634.png)

![(5Z)-5-(3-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586659.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11586660.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11586661.png)
![prop-2-en-1-yl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586667.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11586669.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586670.png)


![N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B11586690.png)
